1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone
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Overview
Description
1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Mechanism of Action
Target of Action
The primary targets of 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone are currently unknown . This compound is a fluorinated building block, and its specific targets may depend on the context of its use in larger molecular structures .
Mode of Action
As a building block, it may interact with its targets in a manner dependent on the larger molecular structure in which it is incorporated .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-methoxyacetophenone using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols .
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in designing molecules with potential therapeutic effects.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone
Comparison: this compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-(3-bromo-5-fluoro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZQLBRMQWDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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